molecular formula C11H8BrNO3 B1409692 Ethyl 3-bromo-4-cyano-5-formylbenzoate CAS No. 1805104-47-5

Ethyl 3-bromo-4-cyano-5-formylbenzoate

Cat. No.: B1409692
CAS No.: 1805104-47-5
M. Wt: 282.09 g/mol
InChI Key: BMVXFTWZFXMVIY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-formylbenzoate (CAS: 1805104-47-5, C₁₁H₈BrNO₃) is a multifunctional benzoate ester derivative featuring three distinct substituents: a bromine atom at the 3-position, a cyano group at the 4-position, and a formyl group at the 5-position of the benzene ring. The ethyl ester group at the carboxylate position distinguishes it from methyl or other alkyl ester analogs. This compound’s molecular weight is approximately 282.08 g/mol (calculated from its molecular formula) .

Properties

CAS No.

1805104-47-5

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

ethyl 3-bromo-4-cyano-5-formylbenzoate

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(6-14)9(5-13)10(12)4-7/h3-4,6H,2H2,1H3

InChI Key

BMVXFTWZFXMVIY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Bromo-4-Cyano-5-Formylbenzoate

Key Differences :

  • Ester Group: The methyl ester analog (CAS: 1804381-28-9, C₁₀H₆BrNO₃) has a molecular weight of 268.06 g/mol, 14.02 g/mol lighter than the ethyl derivative due to the shorter alkyl chain .
  • Commercial Availability : The methyl variant is listed as discontinued across all quantities (25–500 mg), whereas the ethyl analog’s availability is unspecified in the evidence .

Other Ethyl Benzoate Derivatives

Ethyl benzoates with varying substituents highlight the impact of functional groups on reactivity and applications:

Compound Name Substituents Key Features
Ethyl 4-fluorobenzoate Fluoro at 4-position Electron-withdrawing fluoro group enhances stability but reduces reactivity compared to bromo .
Ethyl 4-ethoxy-3-iodobenzoate Ethoxy and iodo at 3,4-positions Bulky ethoxy and iodinated groups may hinder electrophilic substitution reactions .
Ethyl 4-formylbenzoate Formyl at 4-position Lacks bromo and cyano groups, simplifying synthesis but reducing functional diversity .

Critical Analysis :

  • Electronic Effects: The bromo and cyano groups in this compound create a strongly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki coupling). This contrasts with ethyl 4-fluorobenzoate, where the weaker electron-withdrawing fluoro group limits such reactivity .
  • Steric Hindrance : The 5-formyl group in the target compound may introduce steric challenges in synthetic modifications compared to less-substituted analogs like ethyl 4-formylbenzoate.

Notes

  • Research Gaps: No crystallographic data (e.g., SHELX-refined structures) or bioactivity studies are available in the evidence, limiting mechanistic insights .

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